molecular formula C9H11N3O B2867856 5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole CAS No. 1865116-87-5

5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole

Cat. No.: B2867856
CAS No.: 1865116-87-5
M. Wt: 177.207
InChI Key: PDVPNLLXRWPLBN-UHFFFAOYSA-N
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Description

5-Methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole ( 1865116-87-5) is a chemical compound of significant interest in medicinal chemistry research, featuring a unique molecular framework that combines isoxazole and imidazole heterocycles. The isoxazole ring is a prominent pharmacophore in numerous bioactive molecules, known for its diverse pharmacological potential . Scientific literature indicates that compounds containing the isoxazole moiety have been investigated for a broad spectrum of biological activities, including immunosuppressive, anti-inflammatory, and anticancer properties . Specifically, certain isoxazole derivatives have demonstrated potent activity in inhibiting the proliferation of human peripheral blood mononuclear cells (PBMCs) and suppressing the production of pro-inflammatory cytokines like TNF-α . The structural similarity of this compound to other imidazole-methyl-isoxazole derivatives, such as those explored in biochemical research, suggests its potential utility as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical discovery . Researchers value this hybrid structure for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. This product is intended for research and development purposes in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-4-[(2-methylimidazol-1-yl)methyl]-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-7-9(5-11-13-7)6-12-4-3-10-8(12)2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVPNLLXRWPLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2C=CN=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-1H-imidazole with a suitable isoxazole precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .

Scientific Research Applications

5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on the isoxazole and imidazole rings critically influence physicochemical properties and bioactivity. Key structural variations among analogues include:

Compound Name Isoxazole Substituents Imidazole Substituents Key Functional Groups
Target Compound: 5-Methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole 5-Methyl, 4-(imidazole-methyl) 2-Methyl Methyl, imidazole-methyl
5-(2’-n-butyl-4’-chloro-1H-imidazol-5’-yl)-3-(4’’-methoxy phenyl)-isoxazole 3-(4-Methoxyphenyl) 2-n-Butyl, 4-chloro Chloro, methoxy
4-(1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-5-yl)-3,5-dimethylisoxazole 3,5-Dimethyl Benzimidazole (4-chlorobenzyl) Chlorobenzyl, dimethyl
5-Methyl-3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic acid 5-Methyl, 4-carboxylic acid 1-Methyl Carboxylic acid

Key Observations :

  • Electron-Withdrawing Groups : Chloro and methoxy substituents (e.g., in ) enhance antimicrobial activity by increasing electrophilicity and membrane penetration.
  • Benzimidazole vs.
  • Carboxylic Acid Functionalization : The addition of a carboxylic acid group () improves solubility and enables salt formation, critical for pharmacokinetics.

Biological Activity

5-Methyl-4-((2-methyl-1H-imidazol-1-yl)methyl)isoxazole is a heterocyclic compound that combines the structural features of isoxazole and imidazole rings. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

The compound is characterized by its molecular formula C9H10N4OC_9H_{10}N_4O and a CAS number of 1865116-87-5. The synthesis typically involves the cyclization of 2-methyl-1H-imidazole with an appropriate isoxazole precursor, often utilizing bases like sodium hydride or potassium carbonate in organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled conditions.

Biological Activities

Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to isoxazoles. For instance, derivatives of oxazolo[5,4-d]pyrimidines, which share structural similarities with this compound, have shown significant cytotoxic effects against various cancer cell lines. One study reported that certain derivatives exhibited a 50% cytotoxic concentration (CC50) lower than that of established chemotherapeutics like fluorouracil and cisplatin, indicating their potential as effective anticancer agents .

Antimicrobial Activity
Isoxazole derivatives are also noted for their antimicrobial properties. A study examining various synthesized alkaloids found that certain compounds demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM . This suggests that this compound may possess similar antimicrobial capabilities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : Isoxazole derivatives have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival.
  • Apoptosis Induction : Some studies suggest that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Study on Anticancer Activity

A research article focused on new oxazolo[5,4-d]pyrimidine derivatives indicated that specific modifications could enhance anticancer activity. The study demonstrated that compounds with a methyl group at position 5 exhibited improved cytotoxicity against colorectal cancer cell lines compared to traditional treatments .

Study on Antimicrobial Efficacy

In another investigation, the antimicrobial activity of various isoxazole-based compounds was assessed against a range of pathogens. The results showed promising antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .

Comparative Analysis

Compound NameStructure TypeAnticancer ActivityAntimicrobial Activity
This compoundIsoxazole/ImidazoleModerateModerate
Oxazolo[5,4-d]pyrimidine DerivativesOxazolo/PyrimidineHigh (CC50 < Fluorouracil)Low
Isoxazole AlkaloidsIsoxazoleLowHigh (MIC < 20 µM)

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